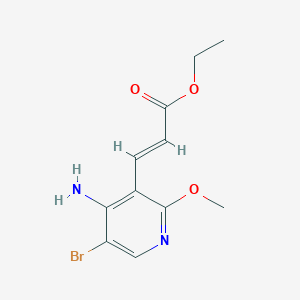
Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group, a bromine atom, an amino group, and a methoxy group attached to a pyridine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the pyridine ring.
Amination: Substitution of a hydrogen atom with an amino group.
Methoxylation: Introduction of a methoxy group.
Esterification: Formation of the ethyl ester group.
Aldol Condensation: Formation of the acrylate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while substitution may produce various substituted pyridine derivatives.
Scientific Research Applications
Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate can be compared with other pyridine derivatives, such as:
Ethyl (E)-3-(4-amino-5-chloro-2-methoxypyridin-3-YL)acrylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl (E)-3-(4-amino-5-fluoro-2-methoxypyridin-3-YL)acrylate: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13BrN2O3 |
|---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C11H13BrN2O3/c1-3-17-9(15)5-4-7-10(13)8(12)6-14-11(7)16-2/h4-6H,3H2,1-2H3,(H2,13,14)/b5-4+ |
InChI Key |
GNTRMANIVQAGSJ-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=CN=C1OC)Br)N |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CN=C1OC)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B13051396.png)
![1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13051404.png)
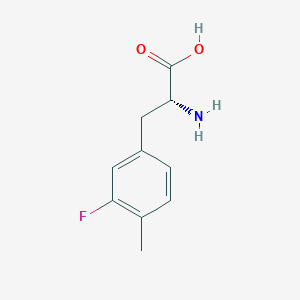
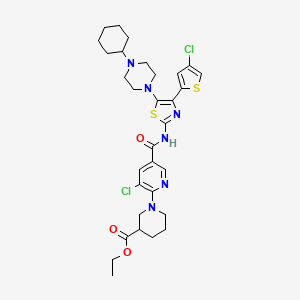
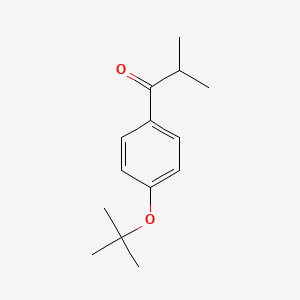
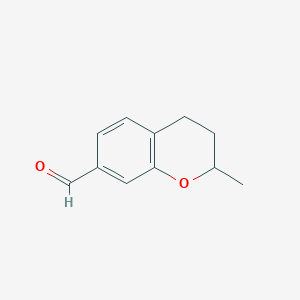
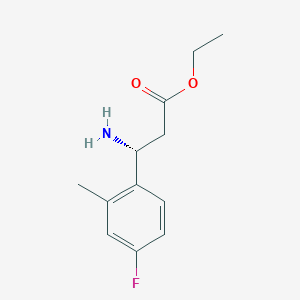
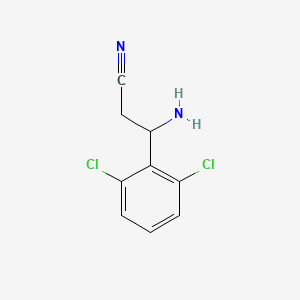
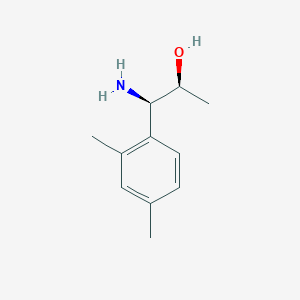
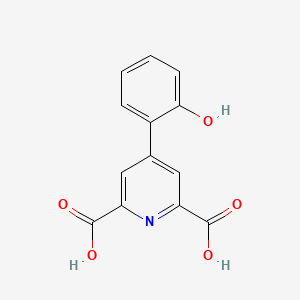
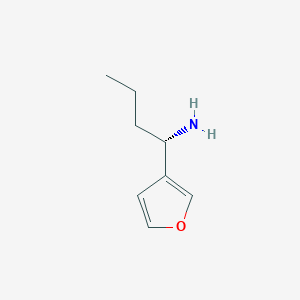
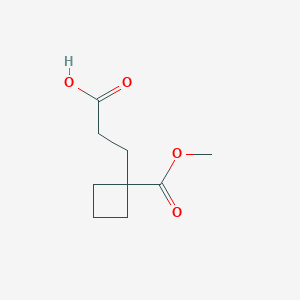
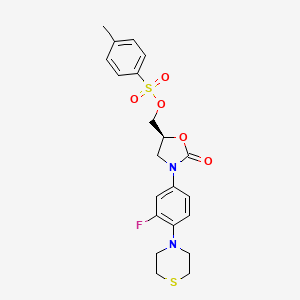
![(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051468.png)
